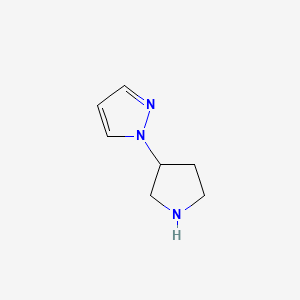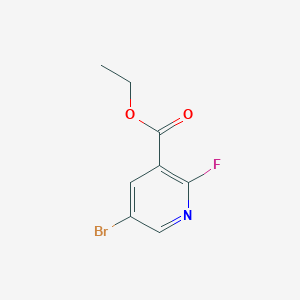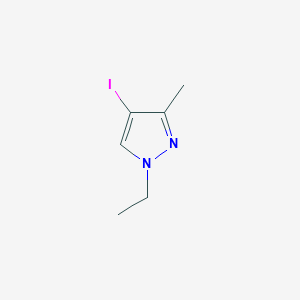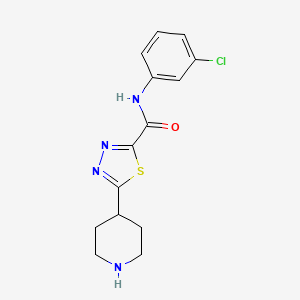![molecular formula C20H22O5 B1420936 ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate CAS No. 1303890-20-1](/img/structure/B1420936.png)
ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate
Vue d'ensemble
Description
This compound is an ester, which is a class of organic compounds that react with water to produce alcohols and organic or inorganic acids . Esters are commonly used in a wide variety of applications from plastics to pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound, based on its name, likely includes an ethyl group (C2H5), a phenyl group (C6H5), and an acetyloxy group (CH3COO). The “(3R)” notation indicates that the compound has a specific configuration at the 3rd carbon atom, according to the Cahn-Ingold-Prelog priority rules .Chemical Reactions Analysis
Esters, including this compound, can undergo a number of reactions. One of the most common is hydrolysis, which is the reaction of the ester with water to form an alcohol and a carboxylic acid . The rate of this reaction can be influenced by factors such as temperature, pH, and the presence of a catalyst .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the phenyl group could potentially increase the compound’s hydrophobicity, while the ester group could make it susceptible to hydrolysis .Applications De Recherche Scientifique
Organic Synthesis
- Synthesis of Substituted Aliphatic Aldehydes and Sulfones : The compound is utilized in the synthesis of various aldehydes and sulfones, particularly in reactions like Horner-Wadsworth-Emmons reactions. It serves as a precursor for unsaturated sulfones, showcasing its versatility in organic synthesis (Enders, Berg & Jandeleit, 2003).
Polymer Chemistry
- Development of Novel Copolymers : This compound is instrumental in the creation of new copolymers with styrene, displaying unique thermal and mechanical properties. It contributes to advances in materials science, particularly in the synthesis of high-performance polymers (Kharas et al., 2013).
Pharmaceutical Research
Intermediate for Pharmaceutical Synthesis : Ethyl (3R)-3-(acetyloxy)-3-[4-(benzyloxy)phenyl]propanoate is used as an intermediate in the synthesis of various pharmaceutical compounds. It plays a crucial role in the development of insulin-sensitizing agents, highlighting its significance in medicinal chemistry (Verma, Singla & Punniyakoti, 2004).
Production of Enantiomerically Pure Compounds : This compound aids in the production of enantiomerically pure compounds, which are essential in the pharmaceutical industry for creating more effective and side-effect-free drugs (Fadnavis & Radhika, 2004).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
ethyl (3R)-3-acetyloxy-3-(4-phenylmethoxyphenyl)propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22O5/c1-3-23-20(22)13-19(25-15(2)21)17-9-11-18(12-10-17)24-14-16-7-5-4-6-8-16/h4-12,19H,3,13-14H2,1-2H3/t19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXLMHBSEKREMAQ-LJQANCHMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CC(C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C[C@H](C1=CC=C(C=C1)OCC2=CC=CC=C2)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[Methyl(propan-2-yl)amino]benzoic acid hydrochloride](/img/structure/B1420853.png)
![N-methyl-1-[2-(pyridin-4-yl)ethyl]piperidin-4-amine](/img/structure/B1420855.png)

![4-Methyl-2-[(2-phenylethyl)amino]pyrimidine-5-carboxylic acid](/img/structure/B1420858.png)









